2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide
CAS No.: 1251628-72-4
Cat. No.: VC6634051
Molecular Formula: C22H22N4O4S
Molecular Weight: 438.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251628-72-4 |
|---|---|
| Molecular Formula | C22H22N4O4S |
| Molecular Weight | 438.5 |
| IUPAC Name | N-(4-methoxyphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
| Standard InChI | InChI=1S/C22H22N4O4S/c1-16-5-9-18(10-6-16)26-15-25(31(28,29)20-4-3-13-23-22(20)26)14-21(27)24-17-7-11-19(30-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,24,27) |
| Standard InChI Key | HWGGCPDIRZFZRP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC=C(C=C4)OC |
Introduction
Potential Synthesis Pathways
While specific synthesis data is unavailable in the results, similar compounds are often synthesized via:
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Cyclization reactions involving precursors like amines and thioureas.
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Oxidation steps to introduce sulfone groups.
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Functionalization with aromatic or acetamide groups for biological activity enhancement.
Spectroscopic Characterization
Compounds like this are typically characterized using:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the aromatic rings and functional groups.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: To identify functional groups like amides and sulfones.
Biological Activity
Based on its structure:
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The sulfone group and heterocyclic core suggest potential as an enzyme inhibitor or antimicrobial agent.
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The acetamide moiety may enhance solubility and target binding affinity.
Applications in Drug Discovery
This compound could be explored for:
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Antimicrobial Activity: Sulfur-containing heterocycles are known for antibacterial or antifungal properties.
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Anti-inflammatory Potential: Similar structures have been studied as inhibitors of enzymes like cyclooxygenase or lipoxygenase.
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Cancer Research: The heterocyclic scaffold might interact with DNA or proteins involved in cell proliferation.
Hypothetical Data Table
| Property | Description |
|---|---|
| Molecular Formula | C₂₀H₂₀N₄O₄S |
| Molecular Weight | ~412 g/mol |
| Solubility | Likely soluble in polar solvents |
| Functional Groups | Sulfone, acetamide, aromatic rings |
| Predicted Activity | Enzyme inhibition, antimicrobial |
Future Research Directions
To fully explore the potential of this compound:
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Conduct in vitro biological assays to evaluate antimicrobial or anticancer activity.
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Perform molecular docking studies to predict binding affinity with biological targets.
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Optimize the structure for enhanced potency and reduced toxicity.
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